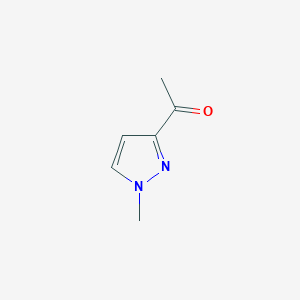

3-Acetyl-1-methyl-1H-pyrazole

Übersicht

Beschreibung

3-Acetyl-1-methyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This compound is of significant interest due to its versatile applications in organic synthesis, medicinal chemistry, and material science. The presence of both acetyl and methyl groups on the pyrazole ring enhances its reactivity and potential for various chemical transformations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-1-methyl-1H-pyrazole typically involves the cyclocondensation of hydrazine derivatives with acetylenic ketones. One common method includes the reaction of 1-methylhydrazine with acetylacetone under reflux conditions in ethanol. The reaction proceeds through the formation of an intermediate pyrazoline, which is subsequently oxidized to yield the desired pyrazole .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as palladium or copper can enhance the efficiency of the cyclocondensation process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and energy consumption .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Acetyl-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form carboxylic acids using oxidizing agents like sodium hypochlorite.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Sodium hypochlorite in aqueous solution.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products:

Oxidation: 3-Carboxy-1-methyl-1H-pyrazole.

Reduction: 3-(1-Hydroxyethyl)-1-methyl-1H-pyrazole.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

AMP and its derivatives have been extensively studied for their pharmacological properties. They exhibit a wide range of biological activities, making them valuable in drug development.

Pharmacological Activities

- Anti-inflammatory Agents : AMP derivatives have shown promising anti-inflammatory effects. For instance, compounds synthesized from AMP have demonstrated significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are key mediators in inflammatory processes .

- Analgesic Properties : Research indicates that certain AMP derivatives can act as analgesics, providing pain relief comparable to standard medications like ibuprofen .

- Antimicrobial Activity : Several studies have reported the antimicrobial efficacy of AMP derivatives against various bacterial strains, including E. coli and Staphylococcus aureus. For example, novel pyrazole compounds derived from AMP were tested and exhibited notable antibacterial activity .

- Neuroprotective Effects : Some derivatives have been evaluated for neuroprotective properties, showing potential in protecting neuronal cells from oxidative stress .

Case Studies

Agricultural Applications

AMP has also found utility in agrochemicals, particularly as a building block for the synthesis of herbicides and pesticides.

Agrochemical Development

- Herbicides : The structural diversity offered by AMP allows for the design of novel herbicides that can target specific weed species while minimizing impact on crops.

- Pesticides : Derivatives of AMP have been developed to enhance efficacy against pests while ensuring safety for non-target organisms.

Industrial Applications

In addition to its medicinal and agricultural uses, AMP serves as an intermediate in various industrial processes.

Chemical Synthesis

AMP is utilized as a precursor in the synthesis of complex heterocyclic compounds, which are important in the production of dyes, fluorescent substances, and other specialty chemicals .

Wirkmechanismus

The mechanism of action of 3-Acetyl-1-methyl-1H-pyrazole involves its interaction with various molecular targets. In medicinal chemistry, it acts as an inhibitor of specific enzymes by binding to their active sites. The acetyl group plays a crucial role in enhancing its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

- 3-Amino-1-methyl-1H-pyrazole

- 3-(Difluoromethyl)-1-methyl-1H-pyrazole

- 1-Cyanoacetyl-3,5-dimethylpyrazole

Comparison: 3-Acetyl-1-methyl-1H-pyrazole is unique due to the presence of the acetyl group, which imparts distinct reactivity and biological activity compared to its analogs. For instance, 3-Amino-1-methyl-1H-pyrazole is primarily used as an intermediate in organic synthesis, while 3-(Difluoromethyl)-1-methyl-1H-pyrazole is a key intermediate in the synthesis of fungicides . The acetyl group in this compound enhances its potential for medicinal applications, particularly in enzyme inhibition and anticancer research .

Biologische Aktivität

3-Acetyl-1-methyl-1H-pyrazole is a pyrazole derivative that has garnered attention in pharmacological research due to its diverse biological activities. This compound exhibits significant potential in various therapeutic areas, including antimalarial, antileishmanial, and anticancer effects. This article presents a detailed overview of the biological activity of this compound, supported by relevant data, case studies, and research findings.

Target Interactions

This compound interacts with several biological targets, which contributes to its pharmacological effects. Notably, it has shown activity against Leishmania aethiopica and Plasmodium berghei , indicating its potential as an antileishmanial and antimalarial agent. The precise mechanism of action is still under investigation; however, molecular modeling studies suggest that it binds effectively to specific sites on target proteins, leading to inhibition of growth and proliferation of these pathogens.

Biochemical Pathways

This compound is known to influence various biochemical pathways. It interacts with enzymes such as acetylcholinesterase, which plays a crucial role in neurotransmission by breaking down acetylcholine. Inhibition of this enzyme can lead to increased levels of acetylcholine, affecting neuronal signaling and potentially providing neuroprotective effects .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds containing the pyrazole scaffold can inhibit the growth of various cancer cell types, including lung, brain, colorectal, renal, prostate, and pancreatic cancers . Specifically, this compound has demonstrated antiproliferative effects on breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Studies suggest that it exhibits significant activity against certain bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent .

Study on Antileishmanial Activity

In a laboratory study focusing on the antileishmanial activity of this compound, researchers observed that the compound effectively inhibited the growth of Leishmania parasites in vitro. The study employed various concentrations of the compound to determine its efficacy and found that higher concentrations resulted in greater inhibition of parasite proliferation.

Anticancer Efficacy in Animal Models

Another significant investigation involved assessing the anticancer efficacy of this compound in animal models. The results indicated that administration of the compound led to reduced tumor growth compared to control groups. Histopathological examinations revealed that treated animals exhibited significant apoptosis in tumor cells, further supporting its potential as an anticancer agent .

Data Summary

Eigenschaften

IUPAC Name |

1-(1-methylpyrazol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5(9)6-3-4-8(2)7-6/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSDAUKGXAFKQQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NN(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30577194 | |

| Record name | 1-(1-Methyl-1H-pyrazol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30577194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137890-04-1 | |

| Record name | 1-(1-Methyl-1H-pyrazol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30577194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.